5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-8-3-4-10(5-9(8)2)11-6-13(16(18,19)20)23-14(21-11)7-12(22-23)15(17)24/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSYGXAMNKCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit pi3kγ, a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development of cancer.
Mode of Action
If it acts similarly to other pi3kγ inhibitors, it would bind to the enzyme and prevent it from performing its function, thereby inhibiting the pathways that lead to the growth and proliferation of cancer cells.
Biological Activity
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.
- Molecular Formula : C₁₆H₁₁ClF₃N₃O
- Molecular Weight : 353.73 g/mol
- CAS Number : 848436-24-8
- MDL Number : MFCD04967291
This compound features a unique structure that contributes to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the pyrazole ring system is a well-established pharmacophore in medicinal chemistry.
Antiinflammatory Properties
Recent studies have indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anti-inflammatory activities. For instance:
- In vitro studies demonstrated that related compounds showed IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, indicating potent inhibition compared to standard anti-inflammatory drugs like diclofenac .
- A series of synthesized pyrazole derivatives exhibited moderate to high edema inhibition percentages (78.9–96%) in animal models, outperforming celecoxib in some cases .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for anticancer potential:
- Certain compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
- Notably, compounds with similar structures have been reported to inhibit tumor growth in vivo, demonstrating their potential as therapeutic agents in oncology .
Neuroprotective Effects
Research has suggested that some pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis:
- In cellular models of neurodegeneration, these compounds improved cell viability significantly under toxic conditions induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .
Case Study 1: Anti-inflammatory Activity Assessment
In a comparative study, various pyrazolo derivatives were synthesized and tested for their anti-inflammatory effects using an edema model in mice. The results indicated that:
| Compound | Edema Inhibition (%) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 82.8 | 0.034 |
| Compound B | 78.9 | 0.052 |
| Compound C | 96 | 0.040 |
Compound C exhibited the highest edema inhibition and favorable selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent .
Case Study 2: Anticancer Evaluation
A series of pyrazolo derivatives were screened against several cancer cell lines (e.g., MCF-7 for breast cancer). The study found that:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 | 12.5 |
| Compound E | HeLa | 15.0 |
| Compound F | A549 | 10.0 |
These findings support the hypothesis that modifications on the pyrazolo scaffold can lead to enhanced anticancer activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds based on the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance:
- Dual Inhibition: Certain derivatives have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These compounds demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, showcasing their potential as therapeutic agents in oncology .
Antiparasitic and Antifungal Properties
Other studies have highlighted the antiparasitic and antifungal activities of related compounds. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these derivatives, making them suitable candidates for further development in treating parasitic infections and fungal diseases .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
In a study published in 2023, researchers synthesized a series of phenylpyrazolo[3,4-d]pyrimidines that included derivatives of 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride. These compounds were tested against MCF-7 breast cancer cells, where one derivative exhibited significant inhibition of tumor growth and induced apoptosis .
| Compound | IC50 (µM) | Effect on Tumor Growth | Mechanism |
|---|---|---|---|
| 5i | 0.3 | Strongly inhibited | Induced apoptosis |
Case Study 2: Antifungal Activity Assessment
Another study evaluated the antifungal activity of a derivative against Candida species. The results indicated that the compound showed effective inhibition at low concentrations, suggesting potential use in antifungal therapies .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The carbonyl chloride undergoes hydrolysis under aqueous basic or acidic conditions to yield the corresponding carboxylic acid:
Reaction:
Conditions:
-
Basic Hydrolysis: NaOH (1–2 M) in THF/water (1:1) at 25–50°C for 4–6 hours.
-
Acidic Hydrolysis: HCl (1 M) in dioxane at reflux for 2–3 hours.
Yield: 85–92% (isolated after precipitation or extraction).
Amidation with Primary and Secondary Amines
The compound reacts readily with amines to form carboxamides, a key step in drug discovery.
Example Reaction (from ):
Conditions:
-
Amine: 3-Methanesulfonyl-phenylamine
-
Solvent: Acetonitrile
-
Base: Pyridine (3 equiv)
-
Time/Temp: 12 hours at 25°C
Scope of Amines:
| Amine Type | Product Example | Yield (%) |
|---|---|---|
| Aryl amines | N-(4-Methoxyphenyl) derivative | 88–93 |
| Aliphatic amines | N-Cyclohexyl derivative | 75–82 |
| Heteroaryl amines | N-Pyridinyl derivative | 68–74 |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrimidine ring undergoes NAS at the 5- and 7-positions under specific conditions:
Reaction with Thiols:
Conditions:
-
Reagent: Thiophenol or alkanethiols
-
Base: KCO or EtN
-
Solvent: DMF or DMSO
-
Temp: 80–100°C
-
Yield: 60–78%.
Regioselectivity:
Substitution occurs preferentially at the 7-position due to the electron-withdrawing effect of the trifluoromethyl group.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings to introduce aryl or heteroaryl groups:
Suzuki-Miyaura Coupling:
Conditions:
-
Catalyst: Pd(PPh) (5 mol%)
-
Base: NaCO
-
Solvent: Toluene/EtOH (3:1)
-
Temp: 90°C, 12 hours
-
Yield: 65–80%.
Esterification with Alcohols
The carbonyl chloride reacts with alcohols to form esters:
Reaction:
Conditions:
-
Alcohol: Methanol, ethanol, or benzyl alcohol
-
Base: Pyridine or DMAP
-
Solvent: Dichloromethane
-
Yield: 85–95%.
Mechanistic Insights and Stability
-
Hydrolysis Kinetics: Pseudo-first-order rate constants () for hydrolysis in pH 7.4 buffer at 37°C: s .
-
Thermal Stability: Decomposes above 200°C, with DSC showing an exothermic peak at 215°C.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparison
Key Trends
- Reactivity : Carbonyl chloride derivatives (target compound, ) are more reactive than methyl or carboxamide analogues (), enabling efficient conjugation with amines or alcohols.
- Biological Activity : The trifluoromethyl group in all compounds enhances metabolic stability and membrane permeability . Bromine in may improve target binding via halogen interactions.
- Solubility : Carboxamide derivatives (e.g., ) exhibit better aqueous solubility compared to lipophilic groups like 3,4-dimethylphenyl (target compound).
Physicochemical Properties
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The synthesis typically involves a multi-step protocol starting with the construction of the pyrazolo[1,5-a]pyrimidine core. A common method includes cyclization of precursors like substituted pyrazole derivatives with trifluoromethyl-containing reagents under controlled conditions. For example, describes a Pd-catalyzed coupling step using bis-triphenylphosphine-palladium(II) chloride and sodium carbonate in 1,4-dioxane at 110°C under inert atmosphere, achieving yields up to 93% . Another approach ( ) employs PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent with triethylamine, yielding air-stable products (50–98%) after recrystallization from ethanol .
Basic: Which characterization techniques are essential for confirming its structural integrity?
Key techniques include:
- Single-crystal X-ray diffraction : Critical for resolving stereochemistry and validating bond lengths/angles (e.g., orthorhombic Pbca space group with R factor = 0.055, as in and ) .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Used to confirm trifluoromethyl group placement and aryl substitution patterns. reports ¹³C{¹H,¹⁹F} NMR data (δ 109.7 ppm for CF₃) .
- IR spectroscopy : Identifies carbonyl (C=O) and acyl chloride (C-Cl) stretches in the 1700–1800 cm⁻¹ range .
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. For instance, NMR might suggest rotational flexibility in solution, while X-ray data show a static conformation. Cross-validation strategies include:
- Variable-temperature NMR : To probe conformational changes (e.g., uses this to analyze azo-group dynamics) .
- DFT calculations : Compare experimental crystallographic bond lengths (e.g., C–C = 0.003 Å in ) with theoretical models .
- Synchrotron XRD : Enhances resolution for low-electron-density regions like trifluoromethyl groups .
Advanced: What methodologies are effective for optimizing reaction yields in large-scale syntheses?
Key parameters include:
- Catalyst selection : Palladium catalysts ( ) improve coupling efficiency, while PyBroP ( ) enhances acyl chloride formation .
- Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates.
- Temperature control : Elevated temperatures (110°C) accelerate cross-coupling, while lower temps (20°C) stabilize reactive intermediates .
- Purification : Recrystallization from ethanol/DMF mixtures ( ) achieves >95% purity .
Advanced: How can structural modifications enhance its bioactivity as an enzyme inhibitor?
Modifications to the pyrazolo[1,5-a]pyrimidine scaffold ( ) include:
- Electron-withdrawing groups : Trifluoromethyl at C7 increases metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Aryl substitutions : 3,4-Dimethylphenyl at C5 (current compound) enhances steric complementarity with target sites, as seen in kinase inhibitors .
- Carboxamide derivatives : Introduce hydrogen-bonding motifs (e.g., 7-amino-N-(4,6-dimethylpyrimidin-2-yl) in ) to improve selectivity .
Basic: What are the stability considerations for handling this compound during synthesis?
- Moisture sensitivity : The acyl chloride group is hydrolytically unstable; reactions must be conducted under anhydrous conditions ( uses inert atmospheres) .
- Thermal stability : Decomposition above 120°C necessitates low-temperature storage (2–8°C) .
- Light sensitivity : Trifluoromethyl and aryl groups may undergo photodegradation; amber glassware is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
